Glycyl-L-leucine

Description

This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

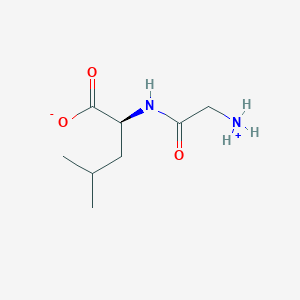

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017040 | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

869-19-2 | |

| Record name | Glycyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 235 °C | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycyl-L-leucine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-leucine is a dipeptide composed of the amino acids glycine and L-leucine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, along with a discussion of its role in cellular signaling, primarily through the modulation of the mTORC1 pathway following its transport and hydrolysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a simple dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-leucine.

Table 1: Chemical Identifiers and Structure

| Parameter | Value | Reference |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | [1] |

| Synonyms | Gly-Leu, H-Gly-Leu-OH, N-Glycyl-L-leucine | [2] |

| CAS Number | 869-19-2 | [3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [3] |

| Molecular Weight | 188.22 g/mol | [3][5] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CN | [1] |

| InChI Key | DKEXFJVMVGETOO-LURJTMIESA-N | [1] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White to almost white powder/crystal | [6] |

| Melting Point | 233-235 °C (decomposes) | [5] |

| Boiling Point | Not available (decomposes) | |

| Water Solubility | 37 mg/mL | [6] |

| Solubility in PBS | 50 mg/mL (265.65 mM) | |

| Solubility in DMSO | Insoluble | [6] |

| pKa (Strongest Acidic) | 3.89 (Predicted) | |

| pKa (Strongest Basic) | 8.14 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | -2.3 (Predicted) | |

| Topological Polar Surface Area (TPSA) | 92.4 Ų | |

| Stability | Stable under normal storage conditions. Hydrolyzes in subcritical water. |

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a substrate for peptide transporters and its subsequent influence on cellular signaling, largely attributed to its constituent amino acid, L-leucine.

Cellular Uptake and Transport

The intestinal absorption of di- and tripeptides is predominantly mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[7] this compound is a substrate for this transporter.[5] Interestingly, studies have shown that the presence of dipeptides can stimulate their own transport by increasing the expression of the PEPT1 transporter.[3] This suggests a positive feedback mechanism where the products of protein digestion can upregulate their own absorption machinery.

Hypothesized Signaling Mechanism

The primary signaling activity of this compound is believed to occur following its intracellular hydrolysis into glycine and L-leucine. L-leucine is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Caption: Hypothesized signaling of this compound via mTORC1.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-L-Leucine-Wang resin

-

Fmoc-Glycine-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate Fmoc-Glycine-OH by dissolving it in DMF with DIC and HOBt.

-

Add the activated glycine solution to the deprotected resin and allow it to react for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Isolation: Precipitate the crude this compound by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. Dry the product under vacuum.

Purification of this compound

The crude dipeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

-

Preparative or semi-preparative HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Gradient:

-

A linear gradient from 5% to 30% Solvent B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the product from impurities.

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the solution onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak, monitored at 214 or 280 nm.

-

Analyze the collected fractions for purity by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Analysis of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical RP-HPLC and mass spectrometry. The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical RP-HPLC:

-

Use an analytical C18 column (e.g., 5 µm particle size, 150 x 4.6 mm) with a similar gradient as the preparative method, but with a faster flow rate.

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the dipeptide (Expected [M+H]⁺ = 189.12).

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired in a suitable solvent (e.g., D₂O). The chemical shifts and coupling constants will be characteristic of the this compound structure.

Caption: Experimental workflow for this compound.

Conclusion

This compound, as a simple dipeptide, serves as an important tool for studying peptide transport and the subsequent intracellular signaling events. Its ability to be transported by PEPT1 and then release L-leucine to activate the mTORC1 pathway makes it a valuable compound for research in nutrition, metabolism, and drug delivery. The experimental protocols provided in this guide offer a framework for its synthesis, purification, and analysis, enabling further investigation into its biological roles and potential therapeutic applications.

References

- 1. Mechanisms of inhibition of glycylglycine transport by this compound and L-leucine in guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanisms of this compound uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Degradation Pathway of Glycyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of the dipeptide Glycyl-L-leucine. The document details the core metabolic pathway, the enzymes involved, and their kinetic properties. It also includes detailed experimental protocols for the study of this pathway and explores its connection to cellular signaling.

Introduction

This compound, a dipeptide composed of glycine and L-leucine, plays a role in nitrogen metabolism and serves as a source of its constituent amino acids. The breakdown of this dipeptide is a critical step in protein digestion and amino acid homeostasis. Understanding the enzymatic degradation of this compound is essential for research in nutrition, metabolic disorders, and drug development, particularly in the design of peptide-based therapeutics and the study of nutrient sensing pathways.

The Core Enzymatic Degradation Pathway

The primary pathway for the degradation of this compound is a hydrolytic cleavage of the peptide bond, catalyzed by a class of enzymes known as dipeptidases. This reaction yields the free amino acids glycine and L-leucine.

Enzymatic Reaction:

This compound + H₂O Dipeptidase Glycine + L-leucine

The key enzyme responsible for this hydrolysis in the small intestine is This compound hydrolase . This enzyme exhibits broad substrate specificity and is sometimes referred to as a "master" dipeptidase due to its ability to hydrolyze a wide range of dipeptides.[1][2] It is found in both the cytosol and particulate fractions of intestinal mucosal cells.

The degradation of this compound is not limited to the intestine; peptidases capable of hydrolyzing this dipeptide are also present in other tissues and in the blood, including leukocytes.[3]

The resulting amino acids, glycine and L-leucine, are then free to enter their respective metabolic pathways. Leucine, a branched-chain amino acid (BCAA), is a key regulator of protein synthesis, while glycine serves as a precursor for numerous important biomolecules.

Figure 1. Enzymatic degradation of this compound.

Quantitative Data on this compound Degradation

The efficiency and characteristics of this compound hydrolysis are described by various kinetic parameters.

| Parameter | Enzyme/System | Value | Organism/Tissue | Reference |

| Km | This compound hydrolase | Value not available in abstract | Monkey small intestine | [1][2] |

| k0 (catalytic rate constant) | This compound hydrolase | Value not available in abstract | Monkey small intestine | [1][2] |

| Optimal pH | Leucine aminopeptidase | 9.0 | Burkholderia pseudomallei | |

| Optimal Temperature | Leucine aminopeptidase | 50°C | Burkholderia pseudomallei |

Table 1: Kinetic Parameters for this compound Degradation

Note: Specific Km and k0 values for this compound hydrolase from the primary study were not available in the abstract and require access to the full-text article.

The transport of this compound across the intestinal brush border also exhibits saturation kinetics, suggesting carrier-mediated processes.

| Transport Process | Vmax | Kt (Affinity Constant) | Organism/Tissue |

| High-affinity | 1 µmol min⁻¹ g⁻¹ | 5 mmol/l | Monkey small intestine |

| Low-affinity | 3.9 µmol min⁻¹ g⁻¹ | 33 mmol/l | Monkey small intestine |

Table 2: Kinetic Parameters for this compound Transport

Experimental Protocols

Purification of Intestinal this compound Hydrolase (Dipeptidase)

This protocol is a generalized procedure based on methods for purifying intestinal peptidases.

Objective: To isolate and purify this compound hydrolase from the small intestinal mucosa.

Materials:

-

Fresh small intestinal mucosa

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography resins (e.g., DEAE-cellulose, Sephadex G-150)

-

Chromatography columns and system

-

Spectrophotometer

-

Protein assay reagents (e.g., Bradford or BCA)

Procedure:

-

Homogenization: Homogenize the intestinal mucosa in cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to separate the soluble fraction (supernatant) from the particulate fraction.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40-70% saturation.

-

Dialysis: Redissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with the buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephadex G-150 column for size-exclusion chromatography.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.

Figure 2. Workflow for the purification of this compound hydrolase.

Dipeptidase Activity Assay

This section describes two common methods for assaying the activity of this compound hydrolase.

This method is suitable for the direct measurement of the hydrolysis products.[1][2]

Objective: To determine the rate of this compound hydrolysis by measuring the formation of glycine and L-leucine.

Materials:

-

Purified this compound hydrolase

-

This compound substrate solution

-

Incubation buffer (e.g., phosphate buffer at optimal pH)

-

Whatman No. 1 chromatography paper

-

Chromatography solvent system (e.g., butan-1-ol:acetic acid:water, 4:1:5 by vol.)

-

Ninhydrin spray reagent

-

Glycine and L-leucine standards

Procedure:

-

Enzyme Reaction: Incubate the purified enzyme with the this compound substrate in the incubation buffer at the optimal temperature.

-

Spotting: At various time points, stop the reaction (e.g., by boiling) and spot a known volume of the reaction mixture onto the chromatography paper. Also spot standards of this compound, glycine, and L-leucine.

-

Chromatography: Develop the chromatogram using the chosen solvent system.

-

Visualization: After drying the paper, spray with ninhydrin reagent and heat to visualize the amino acids and dipeptide.

-

Quantification: Elute the spots corresponding to glycine and L-leucine and quantify the amount of amino acid released, for example, by spectrophotometry after reaction with a colorimetric reagent.

This is an indirect, continuous assay that can be adapted for high-throughput screening.

Objective: To measure dipeptidase activity using a substrate that releases a chromophore upon cleavage.

Materials:

-

Purified this compound hydrolase

-

Chromogenic substrate (e.g., L-leucine-p-nitroanilide)

-

Incubation buffer

-

Spectrophotometer (plate reader)

Procedure:

-

Reaction Setup: In a microplate well, mix the purified enzyme with the chromogenic substrate in the incubation buffer.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.

-

Calculation: The rate of the reaction is proportional to the rate of change in absorbance. A standard curve of the chromophore can be used to convert the absorbance change to the amount of product formed.

HPLC Analysis of Degradation Products

Objective: To separate and quantify this compound, glycine, and L-leucine in a reaction mixture.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like phosphate buffer or formic acid)

-

Derivatizing agent (optional, for fluorescence detection, e.g., o-phthalaldehyde, OPA)

-

Standards of this compound, glycine, and L-leucine

Procedure:

-

Sample Preparation: Stop the enzymatic reaction at various time points, and deproteinize the samples (e.g., by adding acetonitrile or by ultrafiltration).

-

Derivatization (if applicable): If using fluorescence detection, derivatize the samples and standards with OPA.

-

Injection: Inject a known volume of the prepared sample onto the HPLC column.

-

Chromatography: Run the HPLC with the optimized mobile phase gradient to separate the components.

-

Detection and Quantification: Detect the components by UV absorbance (around 210 nm for the peptide bond) or fluorescence. Quantify the peaks by comparing their areas to the standard curves of the respective compounds.

Signaling Pathways Associated with this compound Degradation Products

The degradation of this compound releases two amino acids with significant roles in cellular signaling.

L-leucine and the mTORC1 Pathway

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Activation Mechanism:

-

Sensing: Intracellular leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.

-

GATOR2 Activation: GATOR2 then inhibits GATOR1, a GTPase-activating protein for RagA/B.

-

Rag GTPase Activation: This leads to the GTP-loading of RagA/B.

-

mTORC1 Translocation: The active Rag GTPase dimer recruits mTORC1 to the lysosomal surface.

-

mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb.

-

Downstream Effects: Activated mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

Figure 3. L-leucine activation of the mTORC1 signaling pathway.

Glycine Signaling

Glycine acts as a neurotransmitter in the central nervous system, primarily exerting an inhibitory effect through its binding to glycine receptors (GlyR), which are ligand-gated chloride channels. In non-neuronal tissues, glycine has been shown to have anti-inflammatory and cytoprotective effects, although the signaling pathways are less well-defined.

Conclusion

The enzymatic degradation of this compound is a fundamental metabolic process with implications for nutrition, cellular signaling, and drug development. The primary enzyme, this compound hydrolase, efficiently breaks down the dipeptide into its constituent amino acids, L-leucine and glycine, which then participate in a variety of downstream metabolic and signaling pathways. The methodologies presented in this guide provide a framework for the detailed investigation of this pathway, which will be crucial for advancing our understanding of dipeptide metabolism and its role in health and disease.

References

- 1. This compound hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrolase, a versatile `master' dipeptidase from monkey small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis for the degradation of this compound and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Role of Glycyl-L-leucine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, serves as a crucial molecule in cellular nutrition and metabolism. Its significance extends from its transport across cellular membranes to its subsequent hydrolysis and the individual metabolic fates of its constituent amino acids. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cellular metabolism, with a focus on its transport, hydrolysis, and the downstream effects of its components on key metabolic and signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and data to facilitate further investigation into the multifaceted role of this dipeptide.

Transport and Intracellular Fate of this compound

The entry of this compound into cells is a multi-faceted process involving both the transport of the intact dipeptide and the uptake of its constituent amino acids following extracellular hydrolysis.

Transport Mechanisms

Cellular uptake of this compound is primarily mediated by peptide transporters, with a significant portion also being hydrolyzed at the cell surface, followed by the transport of free glycine and L-leucine. Studies in guinea-pig small intestine have shown that approximately half of the this compound influx is mediated by a carrier system for the intact dipeptide that is independent of sodium. The other half is transported as L-leucine after hydrolysis at the membrane surface, a component of which is sodium-dependent and electrogenic[1].

In the rat small intestine, a similar dual mechanism has been observed. The uptake of the glycine moiety from this compound is not dependent on sodium and is not inhibited by excess free leucine, suggesting intact peptide transport. In contrast, the transport of the leucine moiety is partially sodium-dependent and is inhibited by free leucine, indicative of superficial hydrolysis followed by amino acid transport[2].

Intracellular Hydrolysis

Once inside the cell, intact this compound is rapidly hydrolyzed into glycine and L-leucine by cytosolic peptidases. This intracellular hydrolysis is a critical step, as the individual amino acids are then free to participate in various metabolic pathways.

Quantitative Data on this compound Transport

The kinetics of this compound transport have been characterized in various intestinal models. The following tables summarize the available quantitative data for the transport of this compound and its constituent amino acids.

| Substrate | Tissue | K_m (mmol/L) | V_max (µmol/min/g) | Reference |

| This compound | Hamster Jejunum | 10.3 | 2.5 | [3] |

| This compound | Hamster Ileum | 12.5 | 1.4 | [3] |

| Glycine | Hamster Jejunum | 14.3 | 1.8 | [3] |

| Glycine | Hamster Ileum | 10.0 | 2.4 | [3] |

| L-leucine | Hamster Jejunum | 5.9 | 1.2 | [3] |

| L-leucine | Hamster Ileum | 4.3 | 2.0 | [3] |

Metabolic Impact of this compound Constituents

Following intracellular hydrolysis, the liberated glycine and L-leucine exert distinct and significant effects on cellular metabolism and signaling. While direct metabolomic studies on this compound in many cell types are limited, the well-documented roles of its constituent amino acids provide a strong basis for understanding its potential metabolic impact.

The Metabolic Role of Glycine

Glycine is a non-essential amino acid with diverse metabolic functions. It is a key precursor for the synthesis of purines, and its consumption is strongly correlated with the proliferation rates of cancer cells[4][5][6]. Rapidly proliferating cells often exhibit an increased reliance on glycine, suggesting that targeting glycine metabolism could be a potential anti-cancer strategy[4][6].

The Metabolic and Signaling Role of L-leucine

L-leucine, an essential branched-chain amino acid (BCAA), is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for the anabolic effects of leucine.

L-leucine Activated mTORC1 Signaling Pathway

Caption: L-leucine activates mTORC1 signaling.

Recent studies have also highlighted the role of leucine in enhancing mitochondrial respiration and reducing oxidative stress[7]. Furthermore, leucine has been shown to inhibit glycolysis in myotubes, suggesting a complex interplay with central carbon metabolism[8]. In some cancer cell models, leucine supplementation has been observed to shift tumor metabolism from glycolysis towards oxidative phosphorylation[9].

Experimental Protocols

To facilitate further research into the metabolic role of this compound, this section provides detailed methodologies for key experiments.

Cell Culture

-

Cell Line: Caco-2 cells are a relevant model for intestinal transport studies. For investigating general cellular metabolism, other cell lines such as HEK293, HeLa, or specific cancer cell lines can be used.

-

Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM for Caco-2) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2. For transport assays, Caco-2 cells are typically seeded on permeable supports and allowed to differentiate for 21 days to form a polarized monolayer[10].

Dipeptide Uptake and Transport Assay in Caco-2 Cells

This protocol is adapted from methodologies for peptide transport studies in Caco-2 cells[2][4][11][12].

-

Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) at a density of 1 x 10^5 cells/well and culture for 21 days.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES).

-

Apical Dosing: Add the transport buffer containing this compound (and/or a radiolabeled version) to the apical compartment. Add fresh transport buffer to the basolateral compartment.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Sample Collection: At each time point, collect samples from both the apical and basolateral compartments.

-

Cell Lysis: After the final time point, wash the cell monolayers and lyse the cells to determine the intracellular concentration of the dipeptide and its constituent amino acids.

-

Quantification: Analyze the concentrations of this compound, glycine, and L-leucine in all samples using a suitable analytical method such as LC-MS/MS.

Intracellular Metabolite Extraction

This protocol is a synthesis of standard methods for metabolite extraction from cultured cells[13][14][15].

-

Cell Culture: Plate cells in multi-well plates and treat with this compound or vehicle control for the desired duration.

-

Quenching Metabolism: Aspirate the culture medium and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80% methanol at -80°C) to arrest all metabolic activity.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the metabolite extract, for example, using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

Analysis of Cellular Bioenergetics (Seahorse Assay)

The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively[9][12][16][17].

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with this compound or vehicle control for the desired time.

-

Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Mito Stress Test: To assess mitochondrial function, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Glycolysis Stress Test: To assess glycolytic function, sequentially inject glucose, oligomycin, and 2-deoxyglucose.

-

Data Analysis: Analyze the changes in OCR and ECAR to determine parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Experimental Workflow for Studying this compound Metabolism

Caption: A typical workflow for investigating the metabolic effects of this compound.

Logical Relationships in this compound Transport and Metabolism

The following diagram illustrates the key steps involved in the cellular uptake and initial metabolic processing of this compound.

This compound Transport and Hydrolysis

Caption: Cellular transport and hydrolysis of this compound.

Conclusion and Future Directions

This compound is a metabolically significant dipeptide whose transport and hydrolysis provide cells with its constituent amino acids, glycine and L-leucine. While the transport kinetics in intestinal models are relatively well-characterized, and the signaling pathways of L-leucine are extensively studied, a significant knowledge gap exists regarding the direct and comprehensive metabolic effects of this compound in various non-intestinal cell types.

Future research should focus on utilizing the experimental approaches outlined in this guide, such as metabolomics and cellular bioenergetics assays, to elucidate the specific impact of this compound on central carbon metabolism, amino acid homeostasis, and other key metabolic pathways. A deeper understanding of these processes will be invaluable for optimizing cell culture media in biotechnology, designing novel drug delivery strategies, and developing targeted nutritional interventions for various physiological and pathological conditions. The provided protocols and data serve as a foundational resource to stimulate and guide these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis for the degradation of this compound and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucine-rich diet induces a shift in tumour metabolism from glycolytic towards oxidative phosphorylation, reducing glucose consumption and metastasis in Walker-256 tumour-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine metabolomic changes induced by anticancer agents in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. embopress.org [embopress.org]

- 15. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of Glycyl-L-leucine Transporter Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for identifying and characterizing glycyl-L-leucine transporter proteins. The primary transporters responsible for the uptake of this dipeptide are members of the Solute Carrier 15 (SLC15) family, also known as the proton-coupled oligopeptide transporters (POTs). This document will focus on the two major mammalian transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), with reference to other relevant transport systems.

Core this compound Transporter Proteins

The transport of di- and tripeptides, such as this compound, across cellular membranes is primarily mediated by the SLC15 family of transporters. These proteins utilize a proton gradient to drive the uptake of their substrates.[1][2] The two most extensively studied members are:

-

PEPT1 (SLC15A1): Characterized as a low-affinity, high-capacity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[3][4][5] It is also found to a lesser extent in the kidney.[3][4]

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter.[3][6] It is primarily expressed in the kidney, where it is involved in the reabsorption of peptides from the glomerular filtrate.[3][7] PEPT2 is also found in other tissues, including the brain, lung, and mammary glands.[6][7]

In addition to PEPT1 and PEPT2, other transporters that may play a role in dipeptide transport include PHT1 (SLC15A4) and PHT2 (SLC15A3), which also transport histidine.[4] In prokaryotes, dipeptide transport is often handled by ATP-binding cassette (ABC) transporter systems.

Quantitative Data on this compound Transporters

The following tables summarize key quantitative data for PEPT1 and PEPT2, providing a basis for comparative analysis. Due to the challenges in directly measuring the kinetics of rapidly hydrolyzed peptides like this compound, the hydrolysis-resistant dipeptide glycyl-sarcosine (Gly-Sar) is often used as a model substrate to characterize these transporters.

| Transporter | Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Cell System/Tissue | Reference |

| PEPT1 | Gly-Sar | 0.7 - 2.4 | 8.4 - 21.0 | Caco-2 cells | [8] |

| PEPT1 | Gly-Sar | 0.35 - 3.8 | Not Reported | Various | [8] |

| PEPT1 | Glycyl-glycine | 1.64 (at pH 6.0) | Not Reported | hPepT1-containing vesicles | [9] |

| PEPT2 | Valacyclovir (inhibitor) | Ki = 0.22 | Not Applicable | rPEPT2-expressing cells | [10] |

Table 1: Kinetic Parameters of PEPT1 and PEPT2 for Model Substrates. Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (Vmax). Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximal inhibition.

| Transporter | Tissue/Organ | Relative Expression Level | Species | Reference |

| PEPT1 | Small Intestine (duodenum, jejunum, ileum) | High | Chick | [4] |

| PEPT1 | Kidney | Low | Rat | [3] |

| PEPT2 | Kidney | High | Rat | [3] |

| PEPT2 | Brain | High | Chick | [4] |

| PEPT2 | Lung | Moderate | Rat | [7] |

Table 2: Tissue Distribution and Relative Expression Levels of PEPT1 and PEPT2.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of this compound transporters. The following sections provide protocols for key experiments.

Radiolabeled Dipeptide Uptake Assay in Caco-2 Cells

This assay is a fundamental method to quantify the transport activity of PEPT1.

Materials:

-

Caco-2 cells (passages 20-40)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

24-well cell culture plates

-

Hank's Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.0) and 10 mM HEPES (pH 7.4)

-

Radiolabeled [14C]this compound or [14C]Gly-Sar

-

Unlabeled this compound or gly-sar

-

Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto 24-well plates at a density of 1 x 105 cells/well and culture for 21 days to allow for differentiation into a polarized monolayer.[5][11]

-

Preparation for Uptake: On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

Pre-incubation: Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 6.0) to establish a proton gradient.

-

Uptake Initiation: Remove the pre-incubation buffer and add the uptake solution containing [14C]Gly-L-leucine (or [14C]Gly-Sar) at various concentrations in HBSS (pH 6.0). For inhibition studies, include the inhibitor in the uptake solution.[8]

-

Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. Ensure this time point falls within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS (pH 7.4).

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration in each well. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Proteoliposome Reconstitution of Peptide Transporters

This technique allows for the study of transporter function in a controlled, artificial lipid environment.

Materials:

-

Purified PEPT1 or PEPT2 protein

-

Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in chloroform

-

Detergent (e.g., Triton X-100, octyl glucoside)

-

Bio-Beads SM-2

-

Reconstitution buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

-

Dialysis tubing or spin columns for detergent removal

Procedure:

-

Liposome Preparation: Dry the phospholipid mixture under a stream of nitrogen gas to form a thin film. Hydrate the lipid film with reconstitution buffer to form multilamellar vesicles. Create unilamellar vesicles by sonication or extrusion.[12][13]

-

Detergent Solubilization: Solubilize the pre-formed liposomes and the purified transporter protein separately with a detergent. The detergent concentration should be above its critical micelle concentration.[13]

-

Mixing: Mix the solubilized lipids and protein at a desired lipid-to-protein ratio.

-

Detergent Removal: Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by:

-

Proteoliposome Characterization: Characterize the size and protein incorporation efficiency of the resulting proteoliposomes.

-

Functional Assay: The transport activity of the reconstituted transporter can then be measured using a radiolabeled substrate uptake assay similar to the one described for whole cells, by creating a proton gradient across the liposome membrane.

Expression Cloning of SLC15 Transporters

Expression cloning is a powerful technique to identify a gene based on the function of its encoded protein.

General Protocol Outline:

-

cDNA Library Construction: Construct a cDNA library from a tissue known to express the transporter of interest (e.g., small intestine for PEPT1, kidney for PEPT2) in an appropriate expression vector (e.g., for Xenopus oocytes or mammalian cells).

-

Library Screening:

-

Xenopus Oocytes: Transcribe the cDNA library into cRNA and inject pools of cRNA into Xenopus oocytes. Screen for this compound transport activity using electrophysiological measurements (as the transport is electrogenic) or radiolabeled uptake assays.[3][16]

-

Mammalian Cells: Transfect pools of the cDNA library into a suitable mammalian cell line that does not endogenously express the transporter. Screen for transport activity.

-

-

Pool Deconvolution: Once a positive pool is identified, progressively subdivide it into smaller pools and re-screen until a single clone that confers transport activity is isolated.

-

Sequence Analysis: Sequence the isolated cDNA clone to identify the gene encoding the transporter.

-

Functional Characterization: Subclone the identified gene into an expression vector and express it in a heterologous system to confirm its identity and perform detailed functional characterization.[17]

Signaling Pathways and Regulation

The activity and expression of this compound transporters are regulated by various signaling pathways. Understanding these pathways is crucial for drug development and for understanding the physiological roles of these transporters.

JAK2 Signaling Pathway

The Janus kinase 2 (JAK2) has been shown to upregulate the activity of both PEPT1 and PEPT2.[3][16] This regulation is thought to occur through an increase in the number of transporter proteins at the cell surface. Leptin, a hormone involved in energy homeostasis, may exert its effects on peptide transport through the JAK2 pathway.[18]

References

- 1. The PDZ domain protein PDZK1 interacts with human peptide transporter PEPT2 and enhances its transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Upregulation of peptide transporters PEPT1 and PEPT2 by Janus kinase JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK2 Mediates the Regulation of Pept1 Expression by Leptin in the Grass Carp (Ctenopharyngodon idella) Intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Glycyl-L-leucine: A Technical Guide for Researchers

An In-depth Exploration of the Endogenous Dipeptide Glycyl-L-leucine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a dipeptide composed of the amino acids glycine and L-leucine. While the individual roles of glycine and L-leucine in cellular metabolism and signaling are well-established, the natural occurrence, metabolic pathways, and specific biological functions of the dipeptide this compound are less comprehensively understood. This technical guide provides a detailed overview of the current knowledge regarding the presence of this compound in various organisms, its metabolic fate, and the analytical methodologies used for its detection and quantification. This document aims to serve as a foundational resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence and Tissue Distribution

This compound has been identified as a naturally occurring metabolite in a range of organisms, from microorganisms to mammals, including humans.[1] Its presence has been confirmed in various tissues and biological fluids, suggesting a role in normal physiological processes.

Human and Animal Tissues:

Metabolomic studies have detected this compound in human tissues, specifically in the intestine and placenta .[1] Within the cell, it has been localized to the extracellular space and mitochondria .[1]

A comprehensive study analyzing 36 dipeptides in various organs of C57BL/6N wildtype mice provides valuable, albeit not specific to this compound, quantitative insights. This study detected a wide array of dipeptides, with concentrations varying significantly across different tissues. Generally, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[2][3] While the precise concentration of this compound was not individually reported, the methodology is applicable for its quantification. The following table summarizes the total dipeptide concentrations found in various mouse tissues, which can serve as a proxy for estimating the potential range of this compound concentrations.

Table 1: Total Dipeptide Concentrations in Various Mouse Tissues and Fluids

| Tissue/Fluid | Mean Dipeptide Concentration (fmol/mg tissue or fmol/µL fluid) |

| Brown Adipose Tissue | ~2,500 |

| White Adipose Tissue | ~1,500 |

| Brain | ~3,000 |

| Eye | ~2,000 |

| Heart | ~4,000 |

| Kidney | ~5,000 |

| Liver | ~6,000 |

| Lung | ~2,000 |

| Muscle | ~15,000 (largely carnosine and anserine) |

| Sciatic Nerve | ~1,800 |

| Pancreas | ~3,500 |

| Spleen | ~4,500 |

| Thymus | ~4,000 |

| Serum | ~50 (fmol/µL) |

| Urine | ~1,000 (fmol/mg creatinine) |

Data adapted from a study on organ-specific dipeptide profiles in mice.[2][3] Note that these values represent the sum of 30 detected dipeptides and not specifically this compound.

Biosynthesis and Degradation

The metabolic pathways governing the formation and breakdown of this compound are intrinsically linked to the metabolism of its constituent amino acids.

Biosynthesis

Mammals are incapable of de novo synthesis of the essential amino acid L-leucine.[4] Therefore, the biosynthesis of this compound is dependent on the dietary intake of leucine and the availability of glycine. The formation of the peptide bond between glycine and L-leucine can occur through several enzymatic processes.

One potential pathway involves the reverse reaction of peptidases.[5] Aminopeptidases, for instance, have been shown to synthesize dipeptides from free amino acids and aminoacyl esters in non-aqueous environments.[5] Additionally, non-ribosomal peptide synthetases (NRPSs) are another class of enzymes capable of synthesizing dipeptides, including those containing D-amino acids.[6] While the specific enzymes responsible for endogenous this compound synthesis in mammals have not been definitively identified, it is plausible that a similar enzymatic condensation of glycine and L-leucine occurs.

Figure 1: Proposed enzymatic synthesis of this compound.

Degradation

The hydrolysis of this compound back into its constituent amino acids is primarily carried out by peptidases. A "master" dipeptidase with broad specificity, identified as this compound hydrolase, has been purified from the small intestinal mucosa of monkeys and is capable of hydrolyzing a wide range of dipeptides.[7][8] This enzyme is a cytosolic protein.[9]

Dipeptidyl peptidases (DPPs) are another class of enzymes involved in peptide degradation. DPP3, a zinc-dependent aminopeptidase, cleaves dipeptides from the N-terminus of various peptides.[10][11] DPP8 and DPP9 also exhibit dipeptidyl peptidase activity and are found in the cytosol of human leukocytes.[12][13] While the specific activity of these enzymes on this compound has not been extensively detailed, their general function suggests they could be involved in its degradation.

Figure 2: Enzymatic degradation of this compound.

Cellular Transport

The uptake of dipeptides like this compound into cells is an active process mediated by specific transporters. In the rat small intestine, the transport of intact this compound appears to be sodium-independent.[14] However, a portion of the dipeptide is hydrolyzed at the brush border, and the liberated L-leucine is then transported via a sodium-dependent mechanism.[14]

Potential Signaling Roles

While the direct signaling functions of this compound are not well-defined, the well-established roles of its constituent amino acid, L-leucine, in cellular signaling provide a strong basis for investigation.

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][15][16][17][18][19][20] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[21] It is hypothesized that this compound, upon intracellular hydrolysis, could release L-leucine to activate the mTORC1 pathway. One study in E. coli showed that the addition of this compound to the medium altered the synthesis of several polypeptides, suggesting it can influence cellular processes.[22] Furthermore, in a mouse model of acute inflammation, glycine was shown to restore the anabolic response to leucine, indicating a synergistic effect of these two amino acids.[23]

Figure 3: Hypothetical signaling pathway of this compound.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

The following protocol is adapted from a validated method for the quantification of 36 dipeptides in biological samples and can be specifically tailored for this compound.[2][5][24]

5.1.1. Sample Preparation (Tissue)

-

Homogenization: Homogenize ~20-30 mg of frozen tissue in a suitable buffer (e.g., 80% methanol) using a bead mill or sonicator.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the derivatization step.

Figure 4: Workflow for tissue sample preparation.

5.1.2. Derivatization

Derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of dipeptides.[5][6][25][26][27]

-

Reagent: Use a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) or phenyl isocyanate (PIC).[5][25][26]

-

Reaction: Mix the reconstituted sample with the derivatization reagent according to the manufacturer's protocol. This typically involves incubation at a specific temperature for a set time.

5.1.3. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase UPLC column (e.g., C18).

-

Mobile Phases: Employ a gradient of two mobile phases, such as:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: Develop a gradient to ensure optimal separation of the derivatized this compound from other components.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for derivatized this compound. For AQC-derivatized dipeptides, a common product ion is m/z 171.1.[5] The precursor ion will be the mass of the derivatized this compound.

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard that has undergone the same sample preparation and derivatization process.

-

Table 2: Key Parameters for UPLC-MS/MS Analysis of AQC-Derivatized this compound

| Parameter | Value |

| UPLC | |

| Column | C18 Reverse Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

| MS/MS | |

| Ionization Mode | ESI Positive |

| Analysis Mode | MRM |

| Precursor Ion (Q1) | [M+H]+ of AQC-Glycyl-L-leucine |

| Product Ion (Q3) | m/z 171.1 (and other specific fragments) |

Conclusion and Future Directions

This compound is an endogenous dipeptide with a widespread but quantitatively under-characterized presence in biological systems. Its metabolism is closely tied to the availability of its constituent amino acids, and its degradation is mediated by a variety of peptidases. While the direct signaling roles of this compound remain to be fully elucidated, its potential to influence the well-established L-leucine-mTORC1 pathway warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the precise quantification of this compound in various biological matrices, which will be crucial for unraveling its specific physiological and pathological roles. Future research should focus on obtaining precise quantitative data for this compound across a wider range of organisms and tissues, identifying the specific enzymes responsible for its biosynthesis, and exploring its direct interactions with cellular signaling components. Such studies will undoubtedly provide valuable insights for the fields of nutrition, metabolism, and drug development.

References

- 1. foundmyfitness.com [foundmyfitness.com]

- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. glpbio.com [glpbio.com]

- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]

- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid and protein metabolism of the brain. V. Turnover of leucine in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential effects of leucine and leucine-enriched whey protein on skeletal muscle protein synthesis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Dipeptidyl peptidase 9 substrates and their discovery: current progress and the application of mass spectrometry-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Leucine Supplementation and Serum Withdrawal on Branched-Chain Amino Acid Pathway Gene and Protein Expression in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 23. chromatographytoday.com [chromatographytoday.com]

- 24. books.rsc.org [books.rsc.org]

- 25. Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS [jstage.jst.go.jp]

- 26. researchgate.net [researchgate.net]

- 27. books.rsc.org [books.rsc.org]

Glycyl-L-leucine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides essential technical data for Glycyl-L-leucine, a dipeptide of interest in various scientific and biomedical research fields.

Core Compound Data

This compound is a dipeptide composed of glycine and L-leucine. The following table summarizes its key chemical identifiers and properties.

| Parameter | Value | Source |

| CAS Number | 869-19-2 | [1][2][3][4][5] |

| Molecular Weight | 188.22 g/mol | [1][3][6][7] |

| Molecular Formula | C8H16N2O3 | [1][3][6] |

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the compound and its primary identifiers.

Caption: Core identifiers for this compound.

This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

- 1. L-Leucine, N-glycyl- [webbook.nist.gov]

- 2. This compound 869-19-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022228) - FooDB [foodb.ca]

- 5. 869-19-2(this compound) | Kuujia.com [kuujia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Glycyl-L-leucine in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical aspect of modern biopharmaceutical production and cell-based research. While free amino acids are essential building blocks for cell growth and protein synthesis, the use of dipeptides as media supplements has emerged as a strategy to overcome challenges related to the stability and solubility of certain amino acids. Dipeptides, which are short chains of two amino acids, can offer a more stable and readily available source of these crucial nutrients, potentially leading to improved culture performance.

This document provides detailed application notes and protocols for the proposed use of Glycyl-L-leucine (Gly-Leu), a dipeptide composed of glycine and L-leucine, in mammalian cell culture media. While the use of dipeptides containing glutamine and tyrosine to address their inherent instability and poor solubility is well-documented, the application of this compound is a more novel concept. These notes are based on the established principles of dipeptide supplementation and the known metabolic roles of glycine and leucine.

Glycine is a non-essential amino acid that plays a role in the synthesis of proteins and other important biomolecules, and has been shown to have cytoprotective effects. L-leucine is an essential branched-chain amino acid renowned for its critical role in stimulating protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] The use of this compound may, therefore, offer a synergistic approach to enhancing cell growth, viability, and recombinant protein production.

Principle of Dipeptide Utilization

Mammalian cells can internalize small peptides through various mechanisms, including the action of peptide transporters such as PepT1.[5][6][7][8][9] Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the individual amino acids for their respective metabolic functions. Alternatively, the dipeptide may be hydrolyzed by ectoenzymes on the cell surface. This controlled release mechanism can help maintain a stable intracellular pool of amino acids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16N2O3 | [10] |

| Molecular Weight | 188.22 g/mol | [10][11] |

| Appearance | White crystalline powder | |

| Water Solubility | 37 mg/mL | [11] |

| L-Leucine Water Solubility | 24.3 mg/mL | [12] |

Hypothesized Mechanism of Action and Signaling Pathway

The primary rationale for supplementing cell culture media with this compound is to leverage the potent anabolic properties of L-leucine and the beneficial effects of glycine. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][2][3][4][13] Glycine has also been shown to stimulate protein synthesis and protect cells from oxidative stress, with some evidence suggesting its involvement with the mTOR pathway.[14][15][16][17]

The diagram below illustrates the hypothesized pathway for this compound uptake and its subsequent influence on the mTOR signaling cascade, leading to enhanced protein synthesis.

Hypothesized uptake and signaling pathway of this compound.

Experimental Protocols

Due to the limited published data on the use of this compound in biopharmaceutical cell culture, the following protocols are provided as a framework for its evaluation. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and process.

Protocol 1: Evaluation of this compound on Cell Growth and Viability

This protocol outlines a method to assess the impact of this compound supplementation on the growth and viability of a mammalian cell line (e.g., CHO cells) in a batch culture.

Materials:

-

Mammalian cell line (e.g., CHO-K1)

-

Basal cell culture medium (serum-free, chemically defined)

-

This compound (cell culture grade)

-

L-leucine (cell culture grade)

-

Glycine (cell culture grade)

-

Sterile, cell culture-grade water or PBS for stock solutions

-

Shake flasks or multi-well plates

-

Cell counter (e.g., trypan blue exclusion-based automated counter)

-

CO2 incubator

Methodology:

-

Stock Solution Preparation:

-

Prepare a sterile stock solution of this compound (e.g., 100 mM) in the basal medium or sterile water. Ensure complete dissolution.

-

Prepare sterile stock solutions of L-leucine and glycine at equimolar concentrations to the dipeptide for control groups.

-

-

Media Preparation:

-

Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

-

Prepare a control medium (Control 1) with no supplementation.

-

Prepare another control medium (Control 2) supplemented with equimolar concentrations of free glycine and L-leucine corresponding to the highest dipeptide concentration to assess the effect of the individual amino acids.

-

-

Cell Inoculation:

-

Seed the prepared media in shake flasks or multi-well plates with the cells at a specific seeding density (e.g., 0.3 x 10^6 viable cells/mL).

-

-

Incubation:

-

Incubate the cultures at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm for shake flasks).

-

-

Sampling and Analysis:

-

Collect samples daily for a specified culture duration (e.g., 7-14 days).

-

Determine the viable cell density (VCD) and cell viability using a cell counter.

-

-

Data Analysis:

-

Plot VCD and viability over time for each condition.

-

Calculate the specific growth rate for each condition.

-

Summarize the peak VCD and viability for each condition in a table for comparison.

-

Workflow for evaluating Gly-Leu on cell growth and viability.

Protocol 2: Assessment of this compound on Recombinant Protein Production

This protocol is designed to evaluate the effect of this compound on the productivity of a recombinant protein-producing cell line.

Materials:

-

Recombinant protein-producing mammalian cell line (e.g., CHO-GS)

-

All materials listed in Protocol 1

-

Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Methodology:

-

Experimental Setup:

-

Follow steps 1-4 from Protocol 1 to prepare the media and set up the cultures. A fed-batch model may be more representative of a production process.

-

-

Sampling and Analysis:

-

Collect samples at regular intervals (e.g., daily or every other day).

-

In addition to VCD and viability, collect the supernatant by centrifuging the cell suspension.

-

Store the supernatant at -20°C or colder until analysis.

-

Quantify the concentration of the recombinant protein in the supernatant using a validated assay.

-

-

Data Analysis:

-

Plot the recombinant protein titer over time for each condition.

-

Calculate the specific productivity (qP) for each condition.

-

Summarize the final protein titer and average specific productivity in a table for comparison.

-

Workflow for assessing Gly-Leu on protein production.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Cell Growth and Viability

| Supplement | Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Average Viability (%) | Specific Growth Rate (day^-1) |

| None (Control 1) | 0 | |||

| Gly + Leu (Control 2) | 10 + 10 | |||

| This compound | 1.0 | |||

| This compound | 2.5 | |||

| This compound | 5.0 | |||

| This compound | 10.0 |

Table 2: Effect of this compound on Recombinant Protein Production

| Supplement | Concentration (mM) | Final Titer (mg/L) | Average Specific Productivity (pg/cell/day) |

| None (Control 1) | 0 | ||

| Gly + Leu (Control 2) | 10 + 10 | ||

| This compound | 1.0 | ||

| This compound | 2.5 | ||

| This compound | 5.0 | ||

| This compound | 10.0 |

Conclusion

The use of this compound in cell culture media is a promising yet underexplored area. Based on the well-established roles of its constituent amino acids in promoting protein synthesis, this dipeptide warrants investigation as a potential performance-enhancing supplement in biopharmaceutical production. The protocols and frameworks provided herein offer a systematic approach for researchers to evaluate the efficacy of this compound in their specific cell culture systems. It is anticipated that such studies will contribute valuable data to the field and potentially unlock new strategies for media optimization.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]